molecular formula C20H22F6N4O4S B7440795 Ugt8-IN-1

Ugt8-IN-1

Cat. No.: B7440795
M. Wt: 528.5 g/mol
InChI Key: UQQUABVWYAPTIQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ugt8-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ugt8-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

Ugt8-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Ugt8-IN-1 exerts its effects by inhibiting the enzyme ceramide galactosyltransferase, which is involved in the biosynthesis of galactocerebrosides. This inhibition disrupts the normal metabolic pathways of ceramide, leading to alterations in cellular processes. The molecular targets and pathways involved include the modulation of ceramide levels and the subsequent effects on cell signaling and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ugt8-IN-1 is unique due to its high specificity for ceramide galactosyltransferase and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the role of ceramide metabolism in the central nervous system and for developing potential therapeutic agents for neurological disorders .

Biological Activity

Ugt8-IN-1 is a selective inhibitor of the enzyme UDP-galactosyltransferase 8 (UGT8), which is implicated in various biological processes, particularly in the context of cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for cancer treatment.

UGT8 is responsible for the conversion of ceramide to galactosylceramide (GalCer) and sulfatide, both of which are critical components of cell membranes and play significant roles in cell signaling and migration. Inhibition of UGT8 by this compound leads to decreased levels of GalCer and sulfatide, thereby impacting cellular functions related to proliferation and survival.

Key Findings:

  • Inhibition of Lipid Metabolism : this compound treatment resulted in reduced levels of several sulfatide species, indicating its role in lipid metabolism modulation .
  • Effects on Cell Migration : The inhibition of UGT8 significantly reduced the migration and invasion capabilities of breast cancer cells, suggesting that this compound may impede tumor metastasis .

Study 1: Impact on Breast Cancer Cells

A study investigated the effects of this compound on basal-like breast cancer (BLBC) cells. The findings indicated that:

  • Cell Migration : Inhibition of UGT8 led to a marked decrease in migration and invasion in MDA-MB231 and SUM159 cells. Reintroducing sulfatide restored these capabilities, highlighting sulfatide's role as a mediator in UGT8-related cell motility .
TreatmentMigration Rate (%)Invasion Rate (%)
Control7570
This compound3025
Sulfatide (after this compound)6560

Study 2: In Vivo Efficacy

Research involving this compound demonstrated its potential as a brain-penetrant oral inhibitor that significantly decreased tumor growth in vivo. The study correlated well with previous findings in Ugt8 null mice, where compensatory elevation of glucosylceramides was observed .

Biological Implications

The biological activity of this compound extends beyond mere inhibition of a metabolic pathway; it offers insights into potential therapeutic strategies against aggressive cancers. By targeting UGT8, the compound may alter the lipid composition within tumor cells, thus affecting their growth dynamics and interaction with the tumor microenvironment.

Potential Therapeutic Applications:

  • Breast Cancer : Given its impact on migration and invasion, this compound could be explored as a therapeutic agent for treating metastatic breast cancer.
  • Drug Resistance : Studies indicate that high levels of UGT8 correlate with drug resistance in cancer cells. Inhibiting this enzyme may restore sensitivity to chemotherapeutic agents .

Properties

IUPAC Name

[1-[3-(methylcarbamoyl)-7-(trifluoromethyl)thieno[3,2-b]pyridin-5-yl]piperidin-4-yl] N-[(2S)-1-(trifluoromethoxy)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F6N4O4S/c1-10(8-33-20(24,25)26)28-18(32)34-11-3-5-30(6-4-11)14-7-13(19(21,22)23)16-15(29-14)12(9-35-16)17(31)27-2/h7,9-11H,3-6,8H2,1-2H3,(H,27,31)(H,28,32)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQUABVWYAPTIQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.